molecular formula C22H23BrN4O B2547995 (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251629-17-0

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2547995
CAS RN: 1251629-17-0
M. Wt: 439.357
InChI Key: VQSKDXMYFMKLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related brominated compounds and their characteristics, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the introduction of a bromine atom into an aromatic system, which can significantly alter the electronic properties of the molecule. For instance, the synthesis of bromine-substituted aminonaphthoquinones involves the use of brominated precursors and can lead to diverse crystal structures influenced by the bromine substitution . Similarly, the synthesis of bromophenols from reactions such as bromination and demethylation indicates that bromine can be introduced into aromatic systems through electrophilic aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a brominated phenyl methanone derivative was determined to be monoclinic with specific cell parameters, indicating how bromine substitution can affect the overall crystal packing and geometry . The adduct of chlorophenyl and hydroxypiperidinyl methanone also shows distinct dihedral angles between the benzene ring and piperidine rings, suggesting that similar structural analyses could be applied to the compound of interest .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, particularly those involving their bromine substituents. The presence of bromine can enhance the reactivity of the compound towards nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, the presence of amino and methanone groups in the compound suggests potential for further functionalization and participation in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For instance, the introduction of bromine can influence the planarity and mutual orientation of different rings within the molecule, affecting properties such as solubility and melting point . The presence of multiple functional groups, such as amino and methanone, can also contribute to the compound's ability to form hydrogen bonds and other intermolecular interactions, which are critical for determining solubility, boiling point, and other physical properties. The antioxidant properties of bromophenols, as discussed in one of the papers, suggest that the compound may also exhibit similar bioactive properties .

Scientific Research Applications

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the one , have been identified for their potential in cancer treatment. A study focused on a novel compound, demonstrating significant anticancer activity against human malignant melanoma cell lines. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, signifying a dual mechanism of action that could be harnessed for targeted cancer therapies (Q. Kong et al., 2018).

Synthesis and Characterization

The synthesis and characterization of bromine-substituted aminonaphthoquinones have provided insights into the structural and electronic properties of these compounds. These studies not only elucidate the influence of bromine substitution on the compound's planarity and mutual orientation but also explore their binding interactions with metal ions, offering a foundation for developing novel coordination compounds (Gunjan Agarwal et al., 2016).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of naphthalene and bromophenyl derivatives has uncovered potential therapeutic applications. For instance, some synthesized methanones exhibited notable antibacterial and antifungal properties, alongside promising antioxidant capabilities. These findings suggest a role for such compounds in developing new antimicrobial and antioxidant agents, which could address the growing concern of antimicrobial resistance and oxidative stress-related diseases (G. Thirunarayanan, 2017).

Molecular Docking Studies

Molecular docking studies of related compounds, such as thiazolyl and thiophenyl derivatives, provide valuable insights into their potential binding mechanisms and interactions with biological targets. These studies are crucial for understanding the antibacterial activity of the compounds and for guiding the design of more potent and selective therapeutic agents (M. Shahana & A. Yardily, 2020).

properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSKDXMYFMKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.